molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1071369-46-4

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1326645
CAS No.: 1071369-46-4
M. Wt: 361.2 g/mol
InChI Key: REHOBHVQSJDHFY-UHFFFAOYSA-N
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Description

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzoxazole moiety linked to an isoindole dione structure

Biochemical Analysis

Biochemical Properties

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme involved in the biosynthesis of amino sugars . The compound inhibits the activity of GlcN-6-P synthase, thereby affecting the production of UDP-N-acetylglucosamine, a key intermediate in the synthesis of glycoproteins and glycolipids . Additionally, it has been shown to interact with bacterial proteins, inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly human colorectal carcinoma (HCT116) cells, the compound exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, the compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GlcN-6-P synthase, inhibiting its enzymatic activity and disrupting the biosynthesis of amino sugars . Additionally, the compound interacts with DNA, causing DNA damage and triggering the activation of DNA repair pathways . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also modulates the activity of various kinases and phosphatases, affecting cell signaling and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are more pronounced in in vitro studies, where the compound is directly applied to cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can affect its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, the compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, modulating their activity and function . In the nucleus, the compound can bind to DNA and transcription factors, affecting gene expression and cell cycle regulation . The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 5,7-dichloro-2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Alkylation: The benzoxazole intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Cyclization: The final step involves the cyclization of the alkylated benzoxazole with phthalic anhydride to form the isoindole dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole dione structure.

    Substitution: The dichloro groups on the benzoxazole ring are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or amine groups replacing carbonyls.

    Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents . The presence of the benzoxazole moiety is particularly significant due to its known biological activities.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    5,7-dichloro-1,3-benzoxazole: Shares the benzoxazole core but lacks the isoindole dione structure.

    Phthalimide derivatives: Contain the isoindole dione structure but lack the benzoxazole moiety.

Uniqueness

The uniqueness of 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione lies in its combined structural features, which confer distinct chemical and biological properties not found in the individual components.

Properties

IUPAC Name

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHOBHVQSJDHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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